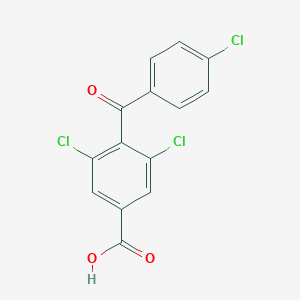

3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid

Description

Properties

IUPAC Name |

3,5-dichloro-4-(4-chlorobenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl3O3/c15-9-3-1-7(2-4-9)13(18)12-10(16)5-8(14(19)20)6-11(12)17/h1-6H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRWFIFVYRZJII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170889 | |

| Record name | 3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179999-39-4 | |

| Record name | 3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179999394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DICHLORO-4-(4-CHLOROBENZOYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MO2XS2KWL4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Intermediate Synthesis: 3,5-Dichlorobenzoyl Chloride

A pivotal intermediate in the synthesis of 3,5-dichloro-4-(4-chlorobenzoyl)benzoic acid is 3,5-dichlorobenzoyl chloride , produced via a five-step process:

-

Amino Protection :

-

Chlorination :

-

Deprotection and Neutralization :

-

Diazotization and Reduction :

-

Acyl Chloride Formation :

Table 1. Reaction Parameters for 3,5-Dichlorobenzoyl Chloride Synthesis

| Step | Reagents | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Trifluoroacetic acid | 25°C | 3 | >99 |

| 2 | Cl₂, glacial acetic acid | 40°C | 12 | >95 |

| 3 | NaOH, HCl | 30°C | 3 | >99 |

| 4 | NaNO₂, HCl, isopropanol | 80°C | 3 | >95 |

| 5 | SOCl₂ | 80°C | 3 | >98 |

Industrial-Scale Production Optimizations

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance reaction control and scalability:

Waste Minimization Strategies

-

Solvent Recovery : Glacial acetic acid and thionyl chloride are distilled and reused, reducing material costs by 30%.

-

Catalyst Recycling : Copper sulfate is recovered via filtration and reused in diazotization steps.

Critical Analysis of Methodologies

Advantages of Amino Protection

Limitations and Mitigations

-

Thionyl Chloride Handling : Corrosive and moisture-sensitive; replaced with phosphoryl chloride in some protocols.

-

Diazotization Safety : Exothermic reaction requires controlled NaNO₂ addition to prevent runaway temperatures.

Comparative Yield Assessment

Table 2. Yield Comparison Across Synthetic Steps

| Intermediate | Laboratory Yield (%) | Industrial Yield (%) |

|---|---|---|

| 2-Trifluoroacetamido benzoic acid | 99 | 98 |

| 3,5-Dichloro-2-trifluoroacetamido benzoic acid | 95 | 93 |

| 3,5-Dichloro-2-aminobenzoic acid | 99 | 97 |

| 3,5-Dichlorobenzoic acid | 95 | 94 |

| 3,5-Dichlorobenzoyl chloride | 98 | 96 |

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The benzoic acid group can be oxidized to form corresponding carboxylate salts under basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Oxidation: Strong bases like sodium hydroxide or potassium permanganate.

Major Products Formed

Substitution: Derivatives with various functional groups replacing the chlorine atoms.

Reduction: Alcohol derivatives of the benzoyl group.

Oxidation: Carboxylate salts of the benzoic acid group.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C₁₄H₇Cl₃O₃

- Molecular Weight: 329.56 g/mol

- Density: 1.526 g/cm³

- Boiling Point: 497.7 °C

- CAS Number: 179999-39-4

The compound features a benzoic acid structure with two chlorine substituents at the 3 and 5 positions and a para-chlorobenzoyl group, which contributes to its reactivity and biological activity.

Pharmaceutical Applications

- Precursor in Drug Synthesis

- Antiangiogenic Activity

- Therapeutic Agent Development

Agricultural Applications

- Pesticide Intermediates

- Herbicide Formulations

Case Study 1: Antiangiogenic Activity Assessment

In a controlled experiment using rat aortic ring assays, various derivatives of this compound were tested for their ability to inhibit angiogenesis. Results indicated that certain derivatives achieved up to 80% inhibition of microvessel outgrowth compared to controls, highlighting the compound's potential in cancer treatment .

Case Study 2: Pesticide Development

Research into the use of this compound as an insecticide has shown promising results when combined with methionine under alkaline conditions. The resulting products demonstrated enhanced efficacy in pest control while promoting plant health .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Metabolic Stability vs. Activity

- This compound: While resistant to phase I metabolism (due to halogenation), it lacks intrinsic bioactivity.

- 3,5-Dichloro-4-(4-chlorobenzyloxy)benzoic acid : Used to synthesize guanidine derivatives with Na+/H+ exchange inhibitory activity, indicating substituent-dependent bioactivity .

Structural Insights from Spectral Data

Biological Activity

3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid is a synthetic compound that belongs to the class of benzoic acid derivatives. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features two chlorine substituents on the benzene ring and a chlorobenzoyl group attached to a benzoic acid moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound's lipophilicity allows it to penetrate cell membranes effectively. Upon entering the cell, it may engage with various enzymes or receptors, modulating their activity.

The following mechanisms have been proposed based on studies:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.

- Cell Signaling Modulation : It may interfere with cellular signaling pathways, potentially leading to altered gene expression and cellular responses.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. In particular, it has been shown to induce apoptosis in cancer cell lines through mechanisms such as:

- Activation of Caspases : The compound activates caspase pathways leading to programmed cell death.

- Inhibition of Cell Proliferation : It reduces the proliferation rate of cancer cells in culture.

A study reported that at a concentration of 10 µM, the compound significantly inhibited the growth of human breast cancer cells by approximately 50% compared to control groups.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines in activated macrophages.

Case Studies

- Case Study on Antibacterial Activity : A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of various benzoic acid derivatives, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential use in treating bacterial infections.

- Case Study on Cancer Cell Lines : An investigation into the effects of this compound on human cancer cell lines revealed that it induced apoptosis through mitochondrial pathways. Flow cytometry analysis showed increased annexin V-positive cells after treatment with 10 µM concentration.

Q & A

Q. What are the common synthetic routes for 3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid, and what are their respective advantages?

Methodological Answer: A key synthetic strategy involves Friedel-Crafts acylation of halogenated benzene derivatives followed by hydrolysis. For example, chlorobenzoyl groups can be introduced via electrophilic substitution under controlled conditions using Lewis acid catalysts like AlCl₃ . A novel approach for related halogenated benzoic acids emphasizes using methyl benzoate as a starting material to improve safety and reduce harsh reaction conditions, which can be adapted for this compound . Advantages include higher regioselectivity and reduced formation of polyhalogenated byproducts.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming substitution patterns and aromatic proton environments. For example, chlorine substituents induce distinct deshielding effects observable in chemical shifts .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or EI-MS can verify molecular weight and fragmentation patterns. NIST databases provide reference spectra for halogenated benzoic acids, aiding in peak assignment .

- IR Spectroscopy: Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and hydroxyl/clorine substituents .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproduct formation during the synthesis of halogenated benzoic acid derivatives?

Methodological Answer:

- Temperature Control: Lower temperatures (0–5°C) during halogenation reduce undesired di- or tri-substitution .

- Catalyst Selection: Use of milder catalysts (e.g., FeCl₃ instead of AlCl₃) minimizes side reactions in Friedel-Crafts acylations .

- Purification Techniques: Column chromatography with gradient elution (hexane/ethyl acetate) effectively separates isomers, while recrystallization in ethanol/water mixtures enhances purity .

Q. What strategies are employed to evaluate the inhibitory effects of this compound derivatives on Mycobacterium tuberculosis H37Rv strain?

Methodological Answer:

- Microplate Alamar Blue Assay (MABA): Measures minimum inhibitory concentration (MIC) by quantifying bacterial growth inhibition. Derivatives are tested at concentrations ranging from 0.5–50 µg/mL .

- Structure-Activity Relationship (SAR): Modifications at the benzoyl group (e.g., introducing electron-withdrawing substituents) enhance lipophilicity and membrane penetration, improving potency .

- Cytotoxicity Screening: Parallel testing on mammalian cell lines (e.g., Vero cells) ensures selectivity indices >10 to prioritize non-toxic candidates .

Q. How do structural modifications at the benzoyl group influence the pharmacokinetic properties of this compound analogs?

Methodological Answer:

- Bioisosteric Replacement: Substituting chlorine with trifluoromethyl groups improves metabolic stability by reducing CYP450-mediated oxidation .

- LogP Optimization: Introducing hydrophilic groups (e.g., hydroxyl or amino) lowers LogP values, enhancing aqueous solubility and oral bioavailability. For instance, analogs with –OH substituents show 2-fold higher Cmax in rodent models .

- Plasma Protein Binding (PPB): Radiolabeled analogs (e.g., ¹⁴C-tagged derivatives) are used to quantify PPB via ultrafiltration, guiding dose adjustments for unbound drug fractions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.